molecular formula C13H10O5 B8793698 5-(3-Methoxycarbonylphenyl)-furan-2-carboxylic acid CAS No. 874999-81-2

5-(3-Methoxycarbonylphenyl)-furan-2-carboxylic acid

Cat. No.: B8793698
CAS No.: 874999-81-2
M. Wt: 246.21 g/mol
InChI Key: VQHMVSOPNCHNBW-UHFFFAOYSA-N
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Description

Properties

CAS No.

874999-81-2

Molecular Formula

C13H10O5

Molecular Weight

246.21 g/mol

IUPAC Name

5-(3-methoxycarbonylphenyl)furan-2-carboxylic acid

InChI

InChI=1S/C13H10O5/c1-17-13(16)9-4-2-3-8(7-9)10-5-6-11(18-10)12(14)15/h2-7H,1H3,(H,14,15)

InChI Key

VQHMVSOPNCHNBW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methoxycarbonylphenyl)furan-2-carboxylic acid typically involves the reaction of methyl 5-methylfuran-2-carboxylate with appropriate reagents under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts .

Industrial Production Methods

Industrial production of this compound can be achieved through a retrofit process that utilizes feedstocks comprised of furoates. For example, methyl 5-methylfuran-2-carboxylate can be converted to 5-(3-methoxycarbonylphenyl)furan-2-carboxylic acid in high yield .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxycarbonylphenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 5-(3-methoxycarbonylphenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring and the functional groups present in the molecule allow it to participate in various biochemical reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Methoxycarbonylphenyl)furan-2-carboxylic acid is unique due to its combination of a furan ring with both a methoxycarbonyl group and a carboxylic acid group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .

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